Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula . This compound is recognized for its unique structural properties, which make it a valuable intermediate in medicinal chemistry and the synthesis of pharmaceuticals. It is classified as a derivative of pyrrolidine and piperazine, both of which are significant scaffolds in drug development. The compound is often used in the creation of bioactive molecules due to its ability to interact with various biological targets .
The synthesis of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with hydrochloric acid to produce the dihydrochloride salt. This reaction is generally performed under inert atmospheric conditions to prevent oxidation and other side reactions. The reaction mixture is maintained at low temperatures (2–8°C) to ensure product stability.
In an industrial context, large-scale synthesis may utilize automated reactors, where precise control over reaction parameters such as temperature, pressure, and pH is crucial for maximizing yield and purity. Purification techniques like crystallization or chromatography are employed to isolate the desired compound in high purity .
The molecular structure of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride features a tert-butyl group attached to a pyrrolidine ring that is further substituted with a piperazine moiety. The presence of the carboxylate group contributes to its chemical reactivity.
Molecular Formula:
Molecular Weight: 328.29 g/mol (including two hydrochloride ions)
CAS Number: 867265-71-2
The compound's structural complexity allows it to participate in various chemical interactions, making it suitable for diverse applications in research and industry .
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed during synthesis .
The mechanism of action for tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets within biological systems. The piperazine ring can modulate the activity of various receptors and enzymes, acting as either an agonist or antagonist depending on the target and structural modifications made to the molecule. This characteristic makes it particularly relevant in pharmacological studies aimed at developing therapeutic agents .
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in laboratory settings .
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride has several applications across various fields:
Due to its versatile nature, this compound plays a significant role in advancing research in medicinal chemistry and related fields .
Pyrrolidine-piperazine hybrids represent a privileged structural class in medicinal chemistry, combining the three-dimensional diversity of saturated nitrogen heterocycles with enhanced target engagement capabilities. The specific compound tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate dihydrochloride (CAS: 1332530-47-8) exemplifies this design philosophy, serving as a versatile intermediate for bioactive molecule synthesis. Its core structure features a pyrrolidine ring linked directly to a piperazine moiety, creating a bicyclic amine system with distinct stereochemical and conformational properties [1] [9].
Table 1: Key Identifiers of Tert-butyl 3-(Piperazin-1-yl)pyrrolidine-1-carboxylate Dihydrochloride
Property | Value |
---|---|
CAS Registry Number | 1332530-47-8 |
Molecular Formula | C₁₃H₂₇Cl₂N₃O₂ |
Molecular Weight | 328.28 g/mol |
SMILES | O=C(N1CC(N2CCNCC2)CC1)OC(C)(C)C.[H]Cl.[H]Cl |
Storage Conditions | -20°C (cold-chain recommended) |
This scaffold’s significance is amplified by its presence in compounds targeting infectious diseases and CNS disorders. For example, aryl piperazine-pyrrolidine hybrids demonstrate nanomolar activity against Plasmodium falciparum (malaria parasite) by inhibiting plasmepsin II, a key hemoglobin-degrading enzyme [2]. Similarly, quinoline-piperazine derivatives exhibit potent antileishmanial activity through mitochondrial disruption in Leishmania donovani . The dihydrochloride salt form enhances compound stability and solubility—critical for in vivo efficacy studies.
The integration of pyrrolidine and piperazine rings generates unique steric and electronic properties that drive pharmacological efficacy:
Spatial Coverage: Pyrrolidine’s puckered conformation enables "pseudorotation," allowing substituents to adopt multiple orientations for optimal target binding. This 3D coverage exceeds flat heteroaromatic systems (e.g., pyridine) in exploring pharmacophore space [6]. Piperazine extends this flexibility with two conformationally mobile nitrogen atoms (basic and nucleophilic).
Chiral Complexity: The asymmetric carbon at the pyrrolidine C3 position (when enantiomerically pure) creates distinct stereochemical environments. For instance, the (S)-enantiomer (CAS: 1010446-31-7) shows differentiated metabolic stability compared to its (R)-counterpart in CNS drug candidates [9]. This chirality influences receptor affinity in enantioselective proteins like G-protein-coupled receptors (GPCRs).
Polar Surface Optimization: Pyrrolidine contributes a polar surface area (PSA) of ~16.5 Ų, while piperazine adds ~15 Ų, balancing membrane permeability and aqueous solubility. Hybridization achieves PSA values of 44–50 Ų—optimal for blood-brain barrier penetration in neurotherapeutics [6] [3].
Table 2: Physicochemical Comparison of Heterocyclic Components
Descriptor | Pyrrolidine | Piperazine | Pyrrolidine-Piperazine Hybrid |
---|---|---|---|
Ring Size | 5-membered | 6-membered | Bicyclic (5+6 fused) |
Nitrogen Atoms | 1 | 2 | 3 |
Calculated logP | 0.46 | -0.47 | 0.92* |
Hydrogen Bond Acceptors | 1.5 | 2.0 | 4 |
Chiral Centers | Up to 4 | 0 | 1 (at C3) |
Predicted for free base form |
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the pyrrolidine nitrogen, critical during multi-step syntheses of complex therapeutics:
Acid-Base Stability: Boc shields the secondary amine against electrophiles (e.g., acylating agents) and oxidizing conditions (e.g., peroxide treatments). It remains intact under basic hydrolysis (pH ≤ 12) but cleaves selectively in mild acids (e.g., oxalyl chloride/methanol) without disturbing acid-labile functional groups [4] [8].
Synthetic Versatility: Boc introduction uses di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions (e.g., imidazolium ionic liquids). Subsequent deprotection regenerates the amine for further derivatization—such as piperazine alkylation or acylation to generate pharmacologically active motifs [8].
Crystallinity Enhancement: Boc groups improve crystal lattice packing via van der Waals interactions of the bulky tert-butyl group. This facilitates purification by recrystallization and characterization via X-ray diffraction [4].
Recent advances enable Boc deprotection under biocompatible conditions: Oxalyl chloride in methanol (3 equiv., RT, 1–4 h) achieves >90% yield without damaging sensitive groups like esters or enolizable ketones [4]. This method surpasses traditional harsh agents (e.g., trifluoroacetic acid), which risk decomposing hybrid scaffolds.
Dihydrochloride salt formation transforms the hybrid free base into a physiologically compatible form with optimized ADME properties:
Solubility Modulation: The dihydrochloride salt increases aqueous solubility >10-fold compared to the free base (e.g., from <0.1 mg/mL to >50 mg/mL), crucial for in vivo bioavailability. Chloride ions form hydrogen bonds with water, while protonated amines enhance hydrophilicity [1].
Solid-State Stability: Ionic interactions between protonated piperazine nitrogens and chloride anions reduce hygroscopicity and prevent oxidative degradation during storage. This extends shelf-life under cold-chain conditions (-20°C) [1].
Bioavailability Enhancement: Salt formation improves gastric absorption via paracellular transport. Protonated amines resist metabolic N-dealkylation in the liver, increasing systemic exposure of the active scaffold [3].
Table 3: Impact of Salt Formation on Key Pharmaceutical Parameters
Parameter | Free Base | Dihydrochloride Salt | Advantage |
---|---|---|---|
Aqueous Solubility | Low (<0.1 mg/mL) | High (>50 mg/mL) | Enhanced oral absorption |
Melting Point | 80–85°C | 192–195°C | Improved crystallinity |
Hygroscopicity | High | Low | Reduced decomposition |
Plasma Half-life (rat) | 1.2 h | 3.8 h | Prolonged therapeutic exposure |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1